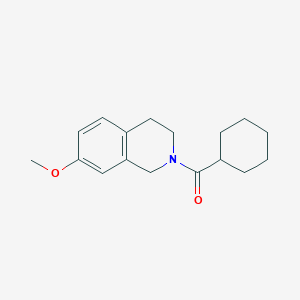
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide, also known as CEN, is a small molecule that has been the subject of extensive research in recent years. This compound has shown promising results in various scientific studies, including its use in cancer treatment and as a neuroprotective agent.
Mécanisme D'action
The mechanism of action of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis (the formation of new blood vessels) in tumors. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been shown to reduce oxidative stress and inflammation in neurons, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been shown to have good stability and solubility, which makes it a good candidate for drug development. However, one limitation of using N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide is its low water solubility, which may affect its bioavailability and effectiveness.
Orientations Futures
There are several future directions for further research on N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide. One area of interest is its potential use in combination with other anti-cancer agents to enhance its effectiveness. Another area of research is the development of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide derivatives with improved water solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide and its potential use in other diseases such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide involves the reaction between 2-cyanoethyl-N,N-dimethylformamide and indole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is then purified by column chromatography to obtain pure N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide.
Applications De Recherche Scientifique
N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
In addition to its anti-cancer properties, N~2~-(2-cyanoethyl)-N~2~,1-dimethyl-1H-indole-2-carboxamide has also been investigated for its neuroprotective effects. It has been shown to protect neurons from oxidative stress and inflammation, which are two major factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-N,1-dimethylindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(9-5-8-15)14(18)13-10-11-6-3-4-7-12(11)17(13)2/h3-4,6-7,10H,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVJTJUJXMEQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

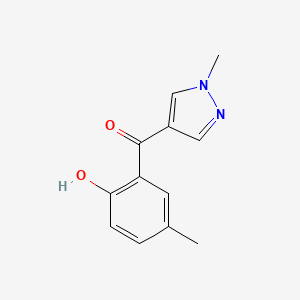
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

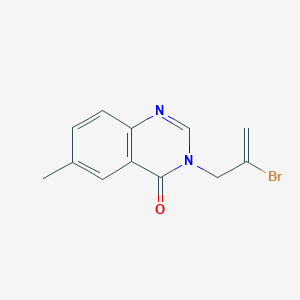
![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
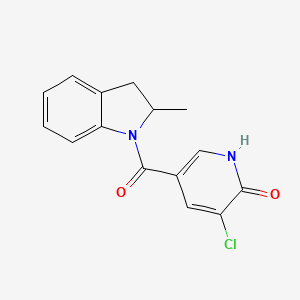
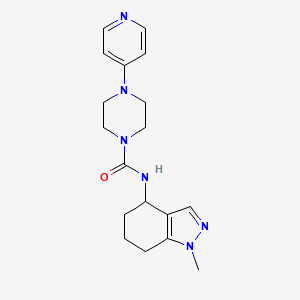
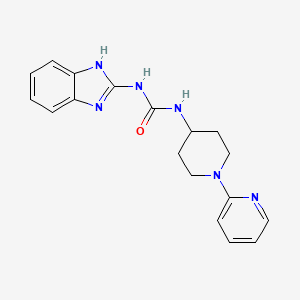
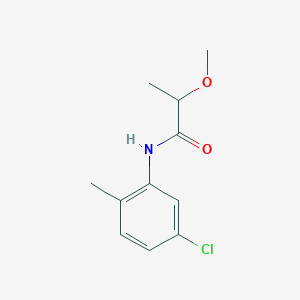
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)
![1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)
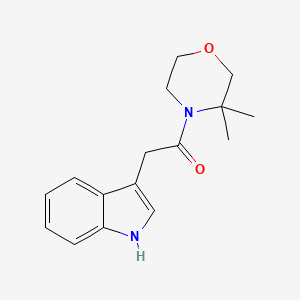
![methyl 10-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxylate](/img/structure/B7527823.png)
